

An In-depth Technical Guide to PDZ Domains for Protein-Protein Interactions

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Compound of Interest

Compound Name: PDZ1 Domain inhibitor peptide

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Introduction

PDZ domains are among the most ubiquitous protein-protein interaction modules in eukaryotic organisms, playing a pivotal role in the assembly of signaling complexes and the localization of transmembrane proteins.[1][2][3] First identified as homologous regions in the Postsynaptic density protein-95 (PSD-95), the Drosophila Discs large tumor suppressor (Dlg1), and the Zonula occludens-1 protein (ZO-1), the term "PDZ" is an acronym derived from these founding members.[4][5] These domains, typically 80-90 amino acids in length, are characterized by a compact globular fold consisting of six β -strands and two α -helices.[3][6] Their primary function is to recognize and bind to short, specific C-terminal peptide motifs of target proteins, thereby acting as molecular scaffolds that organize and anchor signaling components at specific subcellular locations, such as the plasma membrane.[2][4][5] The versatility and modularity of PDZ domain interactions are fundamental to a vast array of cellular processes, including cell polarity, cell-cell adhesion, and synaptic transmission.[6][7] Consequently, dysregulation of PDZ-mediated interactions has been implicated in various pathologies, making them attractive targets for therapeutic intervention.[8] This guide provides a comprehensive technical overview of PDZ domains, including their structure, binding specificity, involvement in signaling pathways, and the experimental methodologies used to study their interactions.

Structure and Binding Mechanism



The canonical structure of a PDZ domain features a conserved fold with a peptide-binding groove located between the second β -strand (β B) and the second α -helix (α B).[3][4] The C-terminal carboxylate group of the ligand is a critical recognition element and is stabilized by hydrogen bonds with backbone amides in a conserved "carboxylate-binding loop" (typically with a GLGF motif) within the PDZ domain.[9] The specificity of the interaction is largely determined by the side chains of the last few amino acids of the ligand, particularly at the P0 and P-2 positions (where P0 is the C-terminal residue), which fit into corresponding pockets within the PDZ domain's binding groove.[4][9]

Classification of PDZ Domains

Based on their binding preferences for the C-terminal motifs of their ligands, PDZ domains are broadly classified into three main classes:

- Class I: Recognize the consensus motif S/T-X-Φ-COOH, where X is any amino acid and Φ is a hydrophobic residue.[4]
- Class II: Bind to the motif Φ-X-Φ-COOH.[4]
- Class III: Recognize the motif D/E-X-Φ-COOH.[9]

It is important to note that while this classification provides a useful framework, the binding specificity can be more complex, with residues upstream of the P-2 position also contributing to the interaction affinity and selectivity.[9]

Quantitative Analysis of PDZ Domain Interactions

The affinity of PDZ domain-ligand interactions is typically in the low to mid-micromolar range, reflecting the transient and dynamic nature of the signaling complexes they assemble. The dissociation constant (Kd) is a key parameter used to quantify this binding affinity. Below is a table summarizing representative Kd values for various PDZ domain interactions.



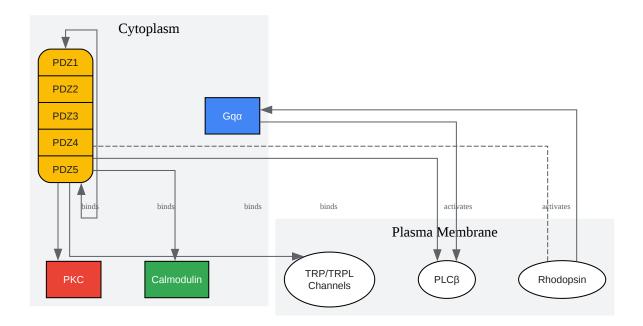
PDZ Domain Protein	PDZ Domain	Ligand (C- terminal peptide)	Kd (μM)	Experimental Method
PSD-95	PDZ1	KIF1Bα	15.6	Fluorescence Polarization
PSD-95	PDZ2	GluN2B	5.3	Fluorescence Polarization
PSD-95	PDZ3	CRIPT	1.1	Fluorescence Polarization
Syntrophin	PDZ	nNOS (internal motif)	0.6	Competition Binding Assay
LARG	PDZ	Plexin-B1 (VENKVTDL)	23.4	NMR Titration
LARG	PDZ	IGF-1 Receptor (LPLPQSSTC)	40	NMR Titration
nNOS	PDZ	Claudin-3	low μM	Not specified

This table presents a selection of published Kd values. The actual affinity can vary depending on the experimental conditions.[10][11][12][13]

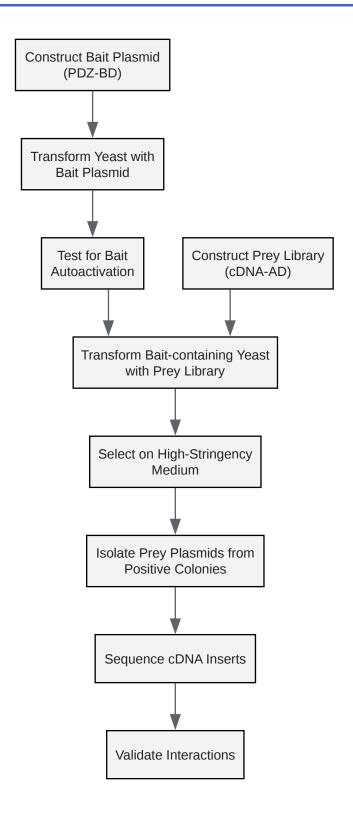
PDZ Domains in Signaling Pathways: The InaD Scaffolding Protein in Drosophila Phototransduction

A classic example illustrating the role of PDZ domains in organizing a signaling pathway is the InaD protein in Drosophila phototransduction.[4][7] InaD is a scaffold protein containing five PDZ domains, each of which binds to a specific component of the phototransduction cascade. [4] This intricate network ensures the rapid and efficient transmission of the light signal.

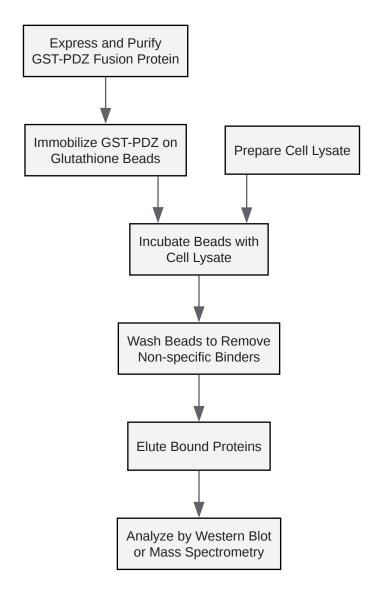












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